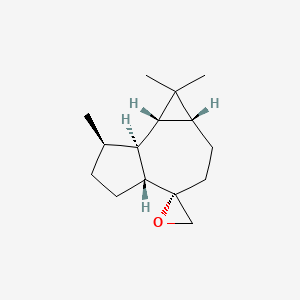
香叶烯氧化物 2
描述
Aromadendrene oxide 2 is a sesquiterpene oxide with the molecular formula C15H24O and a molecular weight of 220.35 g/mol . It is a naturally occurring compound found in the essential oils of various plants, including Lantana camara . This compound is known for its biological activities, particularly its antimicrobial properties .
科学研究应用
Aromadendrene oxide 2 has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.
作用机制
Target of Action
Aromadendrene oxide 2 is a biologically active component of Lantana camara . More research is needed to identify its primary targets and their roles.
Mode of Action
It is known to exhibit antimicrobial properties , but the specific interactions with its targets and the resulting changes are not clearly defined
Biochemical Pathways
Aromadendrene oxide 2 belongs to a class of sesquiterpenes, structurally characterized by a dimethyl cyclopropane ring fused to a hydroazulene skeleton . More research is needed to understand these pathways.
Result of Action
Aromadendrene oxide 2 is known to exhibit antimicrobial properties . More research is needed to describe these effects.
生化分析
Biochemical Properties
Aromadendrene oxide 2 plays a significant role in biochemical reactions, particularly due to its antimicrobial activity. It interacts with various enzymes and proteins, disrupting their normal functions. For instance, Aromadendrene oxide 2 has been shown to inhibit the growth of certain bacteria by interfering with their cell wall synthesis. This interaction involves binding to specific enzymes that are crucial for bacterial cell wall formation, thereby inhibiting their activity and leading to bacterial cell death .
Cellular Effects
Aromadendrene oxide 2 affects various types of cells and cellular processes. In bacterial cells, it disrupts cell wall synthesis, leading to cell lysis and death. In mammalian cells, Aromadendrene oxide 2 has been observed to influence cell signaling pathways and gene expression. It can modulate the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory effects. Additionally, Aromadendrene oxide 2 can affect cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of Aromadendrene oxide 2 involves its interaction with biomolecules at the molecular level. It binds to specific enzymes, inhibiting their activity and disrupting normal cellular functions. For example, Aromadendrene oxide 2 can inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to bacterial cell death. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to inflammation and infection .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Aromadendrene oxide 2 can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that Aromadendrene oxide 2 can have sustained antimicrobial effects, but its efficacy may decrease over time due to degradation. In in vitro studies, Aromadendrene oxide 2 has been observed to maintain its antimicrobial activity for several days, while in in vivo studies, its effects can last for weeks .
Dosage Effects in Animal Models
The effects of Aromadendrene oxide 2 vary with different dosages in animal models. At low doses, it exhibits antimicrobial and anti-inflammatory effects without significant toxicity. At high doses, Aromadendrene oxide 2 can cause adverse effects such as liver toxicity and gastrointestinal disturbances. Threshold effects have been observed, where the compound is effective up to a certain concentration, beyond which its efficacy plateaus or decreases due to toxicity .
Metabolic Pathways
Aromadendrene oxide 2 is involved in various metabolic pathways. It is metabolized by enzymes in the liver, where it undergoes oxidation and conjugation reactions. These metabolic processes convert Aromadendrene oxide 2 into more water-soluble forms, facilitating its excretion from the body. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels .
Transport and Distribution
Within cells and tissues, Aromadendrene oxide 2 is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transport proteins that facilitate its movement across cell membranes. Once inside the cells, Aromadendrene oxide 2 can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its effects .
Subcellular Localization
Aromadendrene oxide 2 is localized in various subcellular compartments, including the endoplasmic reticulum, mitochondria, and cytoplasm. Its activity and function can be influenced by its localization, as it interacts with different biomolecules in these compartments. For example, in the endoplasmic reticulum, Aromadendrene oxide 2 can modulate protein folding and secretion, while in the mitochondria, it can affect energy metabolism and apoptosis .
准备方法
Synthetic Routes and Reaction Conditions: Aromadendrene oxide 2 can be synthesized through the oxidation of aromadendrene, a sesquiterpene hydrocarbon. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to achieve the desired epoxide .
Industrial Production Methods: Industrial production of aromadendrene oxide 2 involves the extraction of essential oils from plants like Lantana camara, followed by purification processes to isolate the compound. Advanced techniques such as steam distillation and chromatography are employed to ensure high purity and yield .
化学反应分析
Types of Reactions: Aromadendrene oxide 2 undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the epoxide group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: More oxidized sesquiterpenes.
Reduction: Sesquiterpene alcohols.
Substitution: Various substituted sesquiterpenes.
相似化合物的比较
Aromadendrene oxide 2 is unique among sesquiterpene oxides due to its specific structural features and biological activities. Similar compounds include:
- Aromadendrene oxide 1
- Alloaromadendrene oxide
- Isoaromadendrene oxide
- Aromadendrene epoxide
These compounds share similar sesquiterpene skeletons but differ in their oxidation states and specific functional groups, leading to variations in their biological activities and applications .
属性
IUPAC Name |
1,1,7-trimethylspiro[2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene-4,2'-oxirane] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-9-4-5-10-12(9)13-11(14(13,2)3)6-7-15(10)8-16-15/h9-13H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGWKKLDFXNBPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C1C3C(C3(C)C)CCC24CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40916691 | |
| Record name | 1,1,7-Trimethyldecahydrospiro[cyclopropa[e]azulene-4,2'-oxirane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40916691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94020-95-8, 85710-39-0 | |
| Record name | Decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2′-oxirane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94020-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decahydro-1,1,7-trimethylspiro(4H-cycloprop(e)azulene-4,2'-oxirane) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094020958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,7-Trimethyldecahydrospiro[cyclopropa[e]azulene-4,2'-oxirane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40916691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2'-oxirane] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.131 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Aromadendrene epoxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039711 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


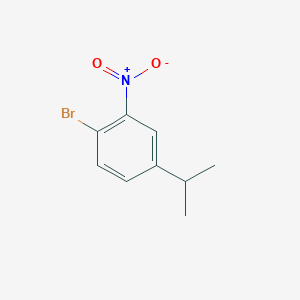
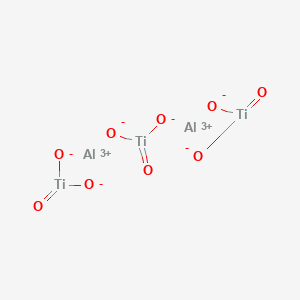
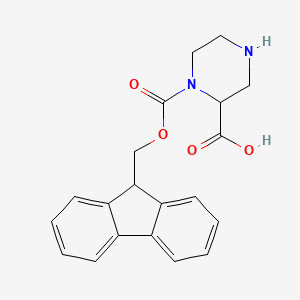
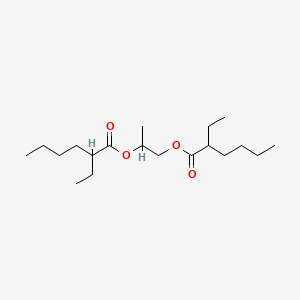
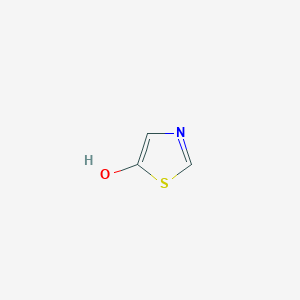
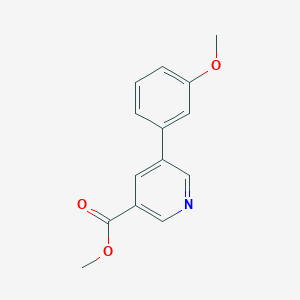
![4'-(Methylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1612295.png)
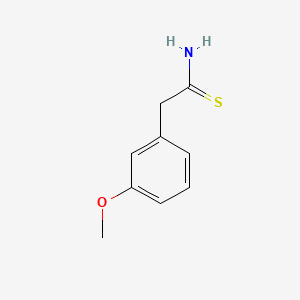
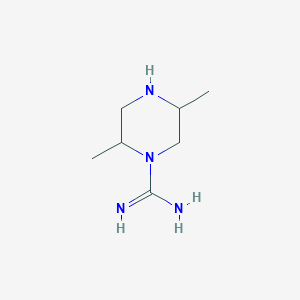
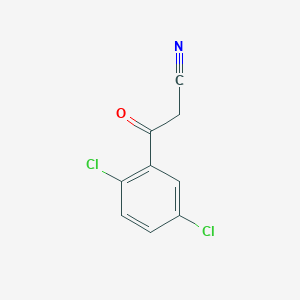
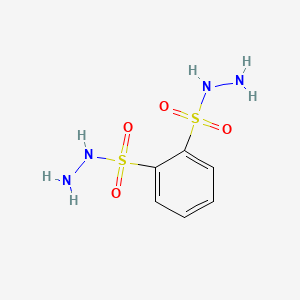
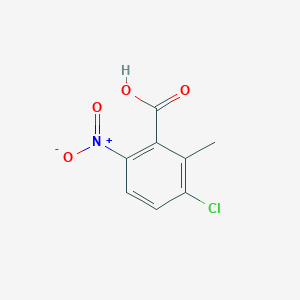
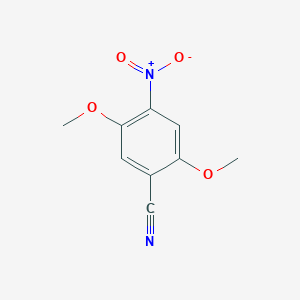
![Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1612309.png)
